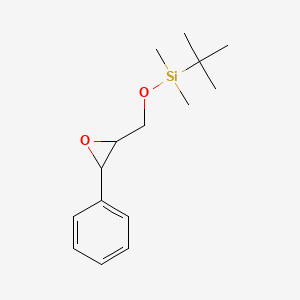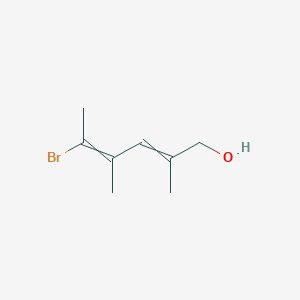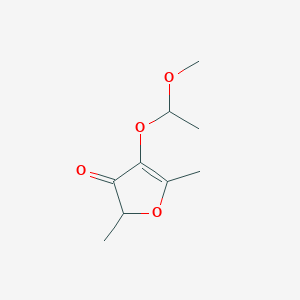
4-(1-Methoxyethoxy)-2,5-dimethylfuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methoxyethoxy)-2,5-dimethylfuran-3(2H)-one is an organic compound with a complex structure that includes a furan ring substituted with methoxyethoxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxyethoxy)-2,5-dimethylfuran-3(2H)-one typically involves the reaction of 2,5-dimethylfuran with 1-methoxyethanol under acidic or basic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Methoxyethoxy)-2,5-dimethylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI), ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Wissenschaftliche Forschungsanwendungen
4-(1-Methoxyethoxy)-2,5-dimethylfuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Methoxyethoxy)-2,5-dimethylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species (ROS) and the activation of inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylfuran: Shares the furan ring and dimethyl substitution but lacks the methoxyethoxy group.
4-Methoxy-2,5-dimethylfuran: Similar structure but with a methoxy group instead of methoxyethoxy.
2,5-Dimethoxyfuran: Contains two methoxy groups instead of methoxyethoxy and dimethyl groups.
Uniqueness: 4-(1-Methoxyethoxy)-2,5-dimethylfuran-3(2H)-one is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
113190-54-8 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
4-(1-methoxyethoxy)-2,5-dimethylfuran-3-one |
InChI |
InChI=1S/C9H14O4/c1-5-8(10)9(6(2)12-5)13-7(3)11-4/h5,7H,1-4H3 |
InChI-Schlüssel |
KYKQACNRZFKLEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(=C(O1)C)OC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



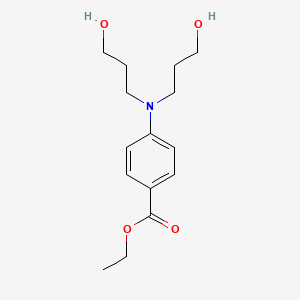
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
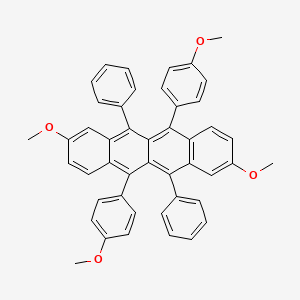
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
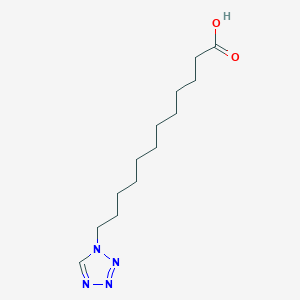

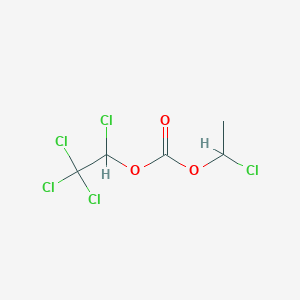
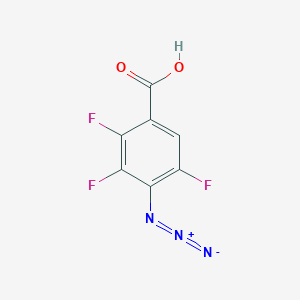
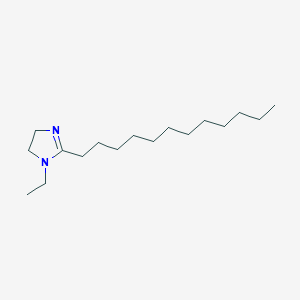
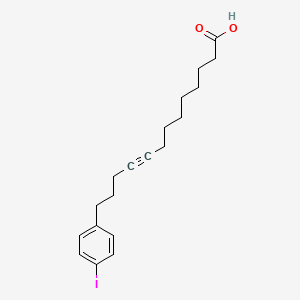
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
